Fluvoxamine, (Z)-

Description

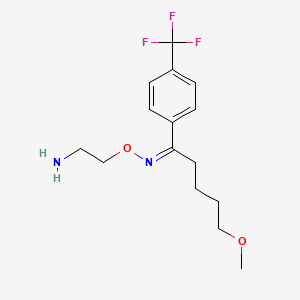

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (Z)-Fluvoxamine on the Serotonin Transporter (SERT)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of (Z)-Fluvoxamine with the human serotonin transporter (SERT). We will delve into the binding kinetics, the specific molecular interactions that govern this binding, the conformational changes induced in the transporter, and the functional consequences of this interaction. Furthermore, this guide will present detailed, field-proven experimental protocols for studying these interactions in a research setting.

Introduction: The Serotonin Transporter (SERT) - A Critical Regulator of Neurotransmission

The serotonin transporter (SERT, or 5-HTT) is a crucial presynaptic membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] This process terminates serotonergic neurotransmission and maintains synaptic homeostasis. SERT is a primary target for a major class of antidepressant medications known as selective serotonin reuptake inhibitors (SSRIs).[1][2] By blocking the reuptake of serotonin, SSRIs increase the concentration and duration of action of serotonin in the synapse, thereby alleviating symptoms of depression and other mood disorders.

(Z)-Fluvoxamine is a potent and selective SSRI.[1][3] Its clinical efficacy is primarily attributed to its high-affinity binding to SERT, leading to the inhibition of serotonin reuptake.[1][2] However, the precise molecular details of this interaction are complex and have been the subject of extensive research. This guide aims to synthesize the current understanding of this critical drug-target interaction.

Binding Kinetics and Selectivity of (Z)-Fluvoxamine for SERT

The interaction between (Z)-Fluvoxamine and SERT is characterized by high affinity and selectivity. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay.

A lower Ki value indicates a higher binding affinity. The selectivity of Fluvoxamine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature of its pharmacological profile.

| Transporter | (Z)-Fluvoxamine pKi | (Z)-Fluvoxamine Ki (nM) | Reference |

| SERT | 8.7 | ~2.0 | [4] |

| NET | 5.89 | ~1288 | [4] |

| DAT | 5.03 | ~9333 | [4] |

Note: The Ki value for SERT was calculated from the provided pKi value (pKi = -log(Ki)).

As the data indicates, (Z)-Fluvoxamine exhibits a significantly higher affinity for SERT compared to NET and DAT, underpinning its classification as a selective serotonin reuptake inhibitor.

The Molecular Basis of (Z)-Fluvoxamine-SERT Interaction

The binding of (Z)-Fluvoxamine to SERT occurs within a central binding pocket, deep within the transmembrane domain of the transporter. The availability of the X-ray crystal structure of the human serotonin transporter in complex with fluvoxamine (PDB ID: 6AWP) has provided invaluable insights into the specific molecular interactions.[4][5][6]

The Binding Site and Key Amino Acid Residues

(Z)-Fluvoxamine adopts a "T-style" binding mode within the central binding site of SERT.[5] This pocket is formed by residues from several transmembrane (TM) helices, including TM1, TM3, TM6, and TM8. Key amino acid residues that have been identified through structural and site-directed mutagenesis studies to be critical for the binding of SSRIs, including Fluvoxamine, include:

-

Tyrosine 95 (Tyr95) and Aspartic Acid 98 (Asp98) on TM1: These residues are crucial for the interaction with the amine group of many SSRIs.[7]

-

Isoleucine 172 (Ile172) on TM3: This residue contributes to the hydrophobic interactions within the binding pocket.[7]

-

Phenylalanine 335 (Phe335) and Phenylalanine 341 (Phe341) on TM6: These aromatic residues are involved in π-π stacking interactions with the phenyl ring of Fluvoxamine.[7]

-

Serine 438 (Ser438) and Threonine 439 (Thr439) on TM8: These residues can form hydrogen bonds with the ligand.

The trifluoromethylphenyl group of Fluvoxamine is a key determinant of its high-affinity binding and is accommodated within a hydrophobic sub-pocket within the larger binding site.

Conformational Changes Upon Binding

The binding of (Z)-Fluvoxamine to SERT is not a simple lock-and-key mechanism. It induces and stabilizes a specific conformational state of the transporter.[8] Specifically, Fluvoxamine locks SERT in an outward-open conformation.[8][9][10] In this conformation, the extracellular vestibule is accessible, but the intracellular pathway is closed, effectively trapping the drug in the binding site and preventing the translocation of serotonin. This stabilization of the outward-open state is the fundamental mechanism by which Fluvoxamine inhibits serotonin reuptake.

Downstream Consequences of SERT Inhibition by (Z)-Fluvoxamine

The primary and immediate consequence of (Z)-Fluvoxamine binding to SERT is the blockade of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Beyond this direct effect, chronic administration of Fluvoxamine leads to a cascade of adaptive changes in the serotonergic system, including:

-

Desensitization of presynaptic 5-HT1A autoreceptors: This leads to a further increase in serotonin release.

-

Alterations in the expression and function of postsynaptic serotonin receptors.

-

Neurotrophic effects: Some studies suggest that long-term SSRI treatment can promote neurogenesis and synaptic plasticity.

It is also important to note that Fluvoxamine exhibits a high affinity for the sigma-1 receptor, which is not a primary monoamine transporter. This interaction may contribute to its overall pharmacological profile and therapeutic effects, potentially through modulation of glutamatergic neurotransmission.[11]

Experimental Protocols for Studying (Z)-Fluvoxamine-SERT Interactions

To enable researchers to investigate the mechanism of action of (Z)-Fluvoxamine on SERT, we provide the following detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competition binding assay to determine the Ki of (Z)-Fluvoxamine for SERT using a radiolabeled ligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55.

Materials:

-

Cell membranes expressing human SERT (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]-Citalopram)

-

(Z)-Fluvoxamine maleate

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM Fluoxetine)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Plate shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of (Z)-Fluvoxamine in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

-

Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd value.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of non-specific binding inhibitor, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

Competition Binding: 25 µL of the desired concentration of (Z)-Fluvoxamine, 25 µL of radioligand solution, and 50 µL of cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) with gentle agitation on a plate shaker to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of (Z)-Fluvoxamine.

-

Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Preparation and Serotonin Reuptake Assay

This protocol describes the isolation of synaptosomes (sealed presynaptic nerve terminals) from brain tissue and the subsequent measurement of serotonin reuptake to determine the functional potency (IC50) of (Z)-Fluvoxamine.

Materials:

-

Rodent brain tissue (e.g., cortex, striatum)

-

Sucrose homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (e.g., 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 2.5 mM CaCl₂, pH 7.4)

-

[³H]-Serotonin

-

(Z)-Fluvoxamine maleate

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Water bath

-

Filtration apparatus and filters

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice and weigh it.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose homogenization buffer using a glass-Teflon homogenizer (e.g., 10-12 gentle strokes at 800 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1 fraction) and centrifuge it at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2 fraction) contains the synaptosomes.

-

Gently resuspend the P2 pellet in an appropriate volume of Krebs-Ringer buffer.

-

-

Serotonin Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension in a shaking water bath at 37°C for 5-10 minutes.

-

Add varying concentrations of (Z)-Fluvoxamine (or vehicle for control) to the synaptosome aliquots and incubate for an additional 10-15 minutes.

-

Initiate the serotonin uptake by adding a known concentration of [³H]-Serotonin (e.g., 10 nM).

-

Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) where uptake is linear.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold Krebs-Ringer buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent SERT inhibitor like fluoxetine or in parallel incubations at 0-4°C).

-

Calculate the percentage of inhibition of serotonin uptake for each concentration of (Z)-Fluvoxamine.

-

Plot the percentage of inhibition against the log concentration of (Z)-Fluvoxamine and determine the IC50 value using non-linear regression.

-

Visualizing the Mechanism: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental workflows.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Workflow for synaptosome preparation and serotonin reuptake assay.

Conclusion

The mechanism of action of (Z)-Fluvoxamine on SERT is a multifaceted process involving high-affinity, selective binding to the central substrate site, leading to the stabilization of an outward-open conformation and the subsequent inhibition of serotonin reuptake. This in-depth understanding, supported by structural biology, molecular pharmacology, and functional assays, provides a solid foundation for the rational design of novel therapeutics targeting the serotonin transporter and for further elucidating the neurobiology of mood disorders. The experimental protocols provided herein offer a practical guide for researchers to probe these intricate molecular interactions in their own laboratories.

References

-

Geldof, M., et al. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 154(6), 1369–1378. [Link]

-

Irons, J. (2024). Fluvoxamine. In: StatPearls. StatPearls Publishing. [Link]

-

Cattaneo, D., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3344–3357. [Link]

-

Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(25), 17355–17364. [Link]

-

Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

-

Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170–175. [Link]

-

Dell'Osso, B., et al. (2005). Fluvoxamine: a selective serotonin re-uptake inhibitor for the treatment of obsessive-compulsive disorder. Expert Review of Neurotherapeutics, 5(6), 749-760. [Link]

-

Yang, S., et al. (2018). Fluvoxamine increased glutamate release by activating both 5-HT3 and sigma-1 receptors in prelimbic cortex of chronic restraint stress C57BL/6 mice. Neuropharmacology, 133, 244-254. [Link]

-

Cheng, M. H., & Terry, A. V., Jr. (2017). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS One, 6(10), e26137. [Link]

-

Coleman, J. A., & Gouaux, E. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]

-

U.S. Food and Drug Administration. (2012). Fluvoxamine Maleate Tablets Label. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2012/020244s038,020 fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf]([Link] fluvoxamine maleate tablet - Anchen Pharmaceuticals, Inc.lbl.pdf)

-

Razavi, A. M., et al. (2023). Exploring the Unbinding Mechanism of Drugs from SERT via Molecular Dynamics Simulation and Its Implication in Antidepressants. Preprints.org. [Link]

-

Zhang, Y., et al. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(49), 35617-35626. [Link]

-

Aday, S., & Aday, S. (2021). Preparation of Synaptoneurosomes to Study the Synapse in the Murine Cerebral Cortex. Journal of Visualized Experiments, (167), e62095. [Link]

-

Wikipedia contributors. (2024, January 20). Fluvoxamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Sukhatme, V. P., & Reche, P. A. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

-

Singh, S. K., et al. (2019). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database. Pharmacognosy Journal, 11(6). [Link]

-

Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]

-

Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 27-44). Humana Press, New York, NY. [Link]

-

Ghareghani, M., et al. (2019). Evaluation of the Effect of Antidepressant Drug, Fluvoxamine, on Cyclooxygenase-2 Protein Expression in Lipopolysaccharide-stimulated Macrophages. Journal of Inflammation Research, 12, 31–37. [Link]

-

Geldof, M., et al. (2008). Pharmacokinetic-pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British journal of pharmacology, 154(6), 1369–1378. [Link]

-

Kumar, A., et al. (2015). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of pharmacological and toxicological methods, 75, 59–65. [Link]

-

Halldin, C., et al. (1995). Synthesis of [O-methyl-11C]fluvoxamine--a potential serotonin uptake site radioligand for PET. Journal of labelled compounds & radiopharmaceuticals, 36(7), 653-660. [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

-

Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical Sciences, 18(1), 47-54. [Link]

Sources

- 1. Fluvoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Determining the In Vitro Binding Affinity of (Z)-Fluvoxamine to the Serotonin Transporter

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of (Z)-Fluvoxamine, a potent Selective Serotonin Reuptake Inhibitor (SSRI), to its primary pharmacological target, the Serotonin Transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding of the experimental choices and data interpretation required for robust and reliable results. We will detail the theoretical underpinnings of radioligand binding assays, provide field-proven, step-by-step protocols for tissue preparation and competitive binding experiments, and explain the analytical methods for deriving the inhibition constant (Kᵢ), a critical parameter in pharmacology. This guide emphasizes a self-validating experimental design to ensure the highest degree of scientific integrity.

Introduction: The Serotonin Transporter and Fluvoxamine

The human Serotonin Transporter (hSERT) is a critical neural protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates serotonergic signaling and is fundamental to the regulation of mood, anxiety, and various physiological processes. Due to its central role, SERT is the primary target for many antidepressant medications, including the class of drugs known as SSRIs.[2][3]

Fluvoxamine is a well-established SSRI used in the treatment of obsessive-compulsive disorder and depression.[4][5] Its therapeutic efficacy is derived from its ability to potently and selectively block serotonin reuptake by binding directly to SERT.[4][5] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[4]

Quantifying the binding affinity of a compound like Fluvoxamine to SERT is a cornerstone of its pharmacological characterization. The inhibition constant (Kᵢ) is the key parameter that defines this affinity. A lower Kᵢ value signifies a higher binding affinity. This guide will provide the technical details necessary to determine the Kᵢ of Fluvoxamine for SERT using the gold-standard method: the in vitro competitive radioligand binding assay.

Theoretical Framework: Principles of Competitive Binding Assays

To accurately measure Fluvoxamine's affinity, we employ a competitive binding assay. This technique does not measure the binding of Fluvoxamine directly. Instead, it measures the ability of Fluvoxamine (the "competitor" or "test ligand") to displace a radiolabeled ligand (the "radioligand") that is known to bind to SERT with high affinity.

2.1 Key Concepts

-

Radioligand: A high-affinity SERT ligand, such as [³H]Citalopram or [³H]Paroxetine, tagged with a radioactive isotope (Tritium, ³H).[6][7] Its binding can be easily quantified using liquid scintillation counting.

-

IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the competitor (Fluvoxamine) required to displace 50% of the specifically bound radioligand at equilibrium. It is an experimentally derived value.

-

Kₔ (Equilibrium Dissociation Constant): This is a measure of the affinity of the radioligand for the transporter. It is the concentration of radioligand at which 50% of the transporters are occupied at equilibrium. This value must be determined experimentally in a separate saturation binding assay before a Kᵢ can be calculated. Studies have found the Kₔ for [³H]Citalopram binding to rat neuronal membranes to be approximately 0.7 nM at 20°C.[8]

-

Kᵢ (Inhibition Constant): This is an intrinsic measure of the affinity of the competitor (Fluvoxamine) for the transporter. Unlike the IC₅₀, the Kᵢ is a true constant for the drug-transporter interaction and is independent of the assay conditions (specifically, the concentration of the radioligand used).[9]

2.2 The Cheng-Prusoff Equation: From IC₅₀ to Kᵢ

The relationship between these parameters is defined by the Cheng-Prusoff equation .[9][10] This equation allows for the conversion of the experimentally determined IC₅₀ value into the more fundamental Kᵢ value.[11][12]

Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

-

[L] = The concentration of the free radioligand used in the assay.

-

Kₔ = The equilibrium dissociation constant of the radioligand for the transporter.

This conversion is critical because the IC₅₀ value is dependent on the concentration of the radioligand used; a higher radioligand concentration will lead to a higher IC₅₀ value for the same competitor.[9][11] The Kᵢ, however, provides an absolute measure of affinity that can be compared across different studies and laboratories.[9]

Experimental Design and Protocols

A robust binding assay is a self-validating system. This requires meticulous preparation of biological materials and precise execution of the binding experiment with appropriate controls.

3.1 Protocol 1: Preparation of SERT-Rich Synaptosomal Membranes from Rodent Brain

This protocol describes the isolation of synaptosomes, which are resealed nerve terminals that form during mechanical homogenization and contain a high density of transporters like SERT.[13] The frontal cortex is a suitable brain region.[14]

Materials:

-

Rodent brain (e.g., rat or mouse), freshly dissected over ice.[14]

-

Homogenization Buffer: Ice-cold 0.32 M Sucrose, 0.5 mM Tris-HCl, pH 7.4.[14]

-

Dounce tissue grinder (7mL) with a Teflon pestle.[13]

-

Refrigerated centrifuge capable of >15,000 x g.

Procedure:

-

Homogenization: Weigh the dissected brain tissue and add 10 volumes (e.g., 10 mL per 1 g of tissue) of ice-cold Homogenization Buffer.[13][14] Homogenize with 10-12 slow, even strokes in the Dounce grinder on ice. The goal is to shear the nerve terminals without lysing them.

-

Initial Centrifugation (Debris Removal): Transfer the homogenate to centrifuge tubes and spin at 1,200 - 2,000 x g for 10 minutes at 4°C.[13][14] This pellets nuclei and large cellular debris.

-

Synaptosome Pelleting: Carefully collect the supernatant (S1) and transfer it to fresh tubes. Centrifuge the S1 fraction at 15,000 - 16,000 x g for 20 minutes at 4°C.[13][14] The resulting pellet (P2) is the crude synaptosomal fraction.

-

Washing: Discard the supernatant. Resuspend the P2 pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step (15,000 x g for 20 min). This wash step removes soluble contaminants.

-

Final Preparation: Resuspend the final washed pellet in an appropriate Assay Buffer (see Protocol 2).

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the bicinchoninic acid (BCA) assay. This is essential for normalizing the binding data.

3.2 Protocol 2: Competitive Radioligand Binding Assay

This protocol measures the ability of increasing concentrations of (Z)-Fluvoxamine to inhibit the binding of a fixed concentration of a SERT radioligand.

Materials & Reagents:

-

SERT Membranes: Prepared as in Protocol 1.

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4. The presence of Na⁺ and Cl⁻ ions is critical for the conformational state of SERT and high-affinity SSRI binding.[2]

-

Radioligand: [³H]Citalopram or [³H]Paroxetine. A typical concentration is 0.5 - 1.5 nM, which is near the Kₔ value.[8]

-

Test Compound: (Z)-Fluvoxamine maleate, prepared as a concentrated stock in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity SERT ligand like Fluoxetine or Citalopram.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Assay Setup: Set up assay tubes or a 96-well plate in triplicate for each condition:

-

Total Binding (TB): Assay Buffer + SERT Membranes + Radioligand.

-

Non-Specific Binding (NSB): Assay Buffer + SERT Membranes + Radioligand + NSB Agent.

-

Competition: Assay Buffer + SERT Membranes + Radioligand + varying concentrations of Fluvoxamine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add the components to the tubes/wells. A typical final assay volume is 250-500 µL, containing 50-120 µg of membrane protein.[15] Incubate for 60-90 minutes at room temperature (20-25°C) with gentle agitation to allow the binding to reach equilibrium.[15]

-

Termination & Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters.[15] This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any trapped free radioligand.[15] Speed is critical to prevent dissociation of the radioligand from the transporter.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

3.3 Data Acquisition & Analysis

-

Calculate Specific Binding: For each concentration of Fluvoxamine, calculate the specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

-

-

Generate Competition Curve: Convert the specific binding CPM at each Fluvoxamine concentration to a percentage of the maximum specific binding (i.e., the specific binding in the absence of Fluvoxamine). Plot this percentage against the logarithm of the Fluvoxamine concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC₅₀: Use a non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the curve and determine the IC₅₀ value.

-

Calculate Kᵢ: Apply the Cheng-Prusoff equation (Section 2.2) using your experimentally determined IC₅₀, the known concentration of the radioligand [L], and the predetermined Kₔ of the radioligand.

Key Data & Interpretation

The binding affinity of Fluvoxamine for SERT is high, with reported Kᵢ values typically in the low nanomolar range. This high affinity underlies its potency as a reuptake inhibitor.

| Reported Kᵢ Values for Fluvoxamine at SERT | |

| Kᵢ Value (nM) | Reference |

| 5.52 | Hirano et al. (2002)[16][17] |

| ~3.4 (Calculated from IC₅₀) | Tatsumi et al. (1997) |

| Predominantly Entropically Driven | Martin et al. (2008)[18] |

Note: Direct Kᵢ values can vary slightly between studies due to differences in tissue source (e.g., mouse brain, human platelet, transfected cells), radioligand used ([³H]Paroxetine vs. [³H]Citalopram), and assay conditions (temperature, buffer composition).

Interpretation: A Kᵢ value of 5.52 nM indicates that a concentration of 5.52 nM Fluvoxamine is sufficient to occupy 50% of the available serotonin transporters in vitro under equilibrium conditions when no competing ligand (like serotonin itself) is present. This places Fluvoxamine among the potent SSRIs.[16][17]

Interestingly, thermodynamic analysis has shown that the binding of Fluvoxamine to SERT is predominantly entropically driven.[18] This suggests that its binding is fueled by the favorable energy release that occurs when hydrophobic parts of the Fluvoxamine molecule are buried within a flexible binding pocket on the transporter, displacing ordered water molecules.[18] This contrasts with other SSRIs like citalopram, whose binding has a more significant enthalpic (related to direct bond formation) component.[18]

Conclusion

The in vitro competitive radioligand binding assay is a powerful and essential tool for the pharmacological characterization of SERT inhibitors like (Z)-Fluvoxamine. By following a meticulously designed protocol that includes proper tissue preparation, controlled assay conditions, and correct data analysis through the Cheng-Prusoff equation, researchers can obtain a reliable and accurate measure of binding affinity—the Kᵢ. This value is fundamental not only for understanding the drug's mechanism of action but also for guiding drug discovery efforts and interpreting pharmacokinetic/pharmacodynamic relationships. The low nanomolar Kᵢ of Fluvoxamine confirms its high-affinity engagement with the serotonin transporter, providing the molecular basis for its therapeutic efficacy as an SSRI.

References

-

Geldof, T., van der Noll, R., van den Brink, W., et al. (2013). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 168(4), 934-946. [Link]

-

Hirano, K., Yamada, S., & Kimura, R. (2002). Brain Serotonin Transporter Binding Characteristics of Fluvoxamine and Fluoxetine. Pharmacology Reviews & Communications, 12(2), 125-131. [Link]

-

Martin, R. S., Henningsen, R. A., Suen, A., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 327(2), 591-602. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Yamada, S., et al. (2003). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 138(4), 667–674. [Link]

-

Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 43(1), 249-254. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Henry, R. J., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

-

Henry, L. K., et al. (2006). A chloride binding site in the serotonin transporter is required for high-affinity binding of the antidepressant citalopram. Journal of Biological Chemistry, 281(5), 2519-2529. [Link]

-

Sukiman, S., et al. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

-

Psychopharmacology Institute. (2023). Fluvoxamine Practical Guide: Pharmacology, Indications, Dosing Guidelines, and Adverse Effects. Psychopharmacology Institute. [Link]

-

BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

-

Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Modeling, 17(10), 2579-2591. [Link]

Sources

- 1. bioivt.com [bioivt.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 13. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of (Z)-Fluvoxamine

Foreword: Understanding the Preclinical Journey of (Z)-Fluvoxamine

For drug development professionals, a thorough understanding of a candidate's pharmacokinetic (PK) and metabolic profile in preclinical models is paramount. This guide provides a comprehensive technical overview of the methodologies and critical considerations for characterizing (Z)-fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). As the pharmacologically inactive stereoisomer of fluvoxamine, understanding its disposition is crucial for a complete safety and efficacy assessment of the racemate. This document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, empowering researchers to generate robust and reliable data packages for regulatory submissions and to inform clinical trial design.

Section 1: Physicochemical Properties and Analytical Considerations

Before delving into complex biological systems, a solid foundation in the molecule's inherent properties and its robust quantification is essential.

Physicochemical Characteristics

(Z)-Fluvoxamine, like its (E)-isomer, is a lipophilic molecule. Its solubility and ionization state (pKa) are critical parameters that influence its absorption and distribution. While fluvoxamine is sparingly soluble in water, it is freely soluble in organic solvents like ethanol and chloroform.

Bioanalytical Methodologies: The Cornerstone of PK Studies

Accurate and precise quantification of (Z)-fluvoxamine in complex biological matrices is non-negotiable. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

| Parameter | Typical Value/Condition | Rationale |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation of lipophilic compounds from endogenous matrix components. |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Ensures efficient elution and good peak shape. Formic acid aids in protonation for positive ion mode mass spectrometry. |

| Flow Rate | 0.3 - 0.5 mL/min | Balances run time with optimal chromatographic resolution. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fluvoxamine contains a basic nitrogen atom that is readily protonated. |

| Monitored Transition | Precursor ion (Q1) -> Product ion (Q3) | Specific to (Z)-fluvoxamine for unambiguous identification and quantification (exact m/z values to be determined during method development). |

| Internal Standard | Stable isotope-labeled (Z)-fluvoxamine (e.g., D4) | Compensates for variability in sample preparation and instrument response. |

A robust bioanalytical method validation is crucial for data integrity and regulatory acceptance. The following steps, based on FDA and EMA guidelines, should be performed.

Step-by-Step Protocol:

-

Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention time of (Z)-fluvoxamine and its internal standard.

-

Calibration Curve: Prepare a series of calibration standards in the biological matrix of interest (e.g., plasma, brain homogenate) to cover the expected concentration range. A minimum of six non-zero standards should be used, and the curve should be fitted with an appropriate regression model (typically linear with 1/x or 1/x² weighting).

-

Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, mid, and high) in at least five replicates on three separate days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

-

Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

-

Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assess the stability of (Z)-fluvoxamine in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.

Section 2: In Vitro ADME Profiling

In vitro assays provide early insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, guiding in vivo study design and human dose prediction.

Metabolic Stability in Liver Microsomes

This assay predicts the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s (CYPs).

-

Preparation: Prepare a stock solution of (Z)-fluvoxamine in a suitable organic solvent (e.g., DMSO). Prepare pooled liver microsomes (from the species of interest, e.g., rat, dog, human) in a phosphate buffer (pH 7.4).

-

Incubation: In a 96-well plate, combine the liver microsomes, (Z)-fluvoxamine (final concentration typically 1 µM), and initiate the metabolic reaction by adding a NADPH-regenerating system. A control incubation without the NADPH system is essential to assess non-CYP-mediated degradation.

-

Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of (Z)-fluvoxamine at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining (Z)-fluvoxamine versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative Pharmacokinetics and Metabolism Across Species

Understanding species differences in pharmacokinetics and metabolism is crucial for selecting the most appropriate toxicological species and for scaling to humans.

| Parameter | Rat | Dog | Non-Human Primate |

| Oral Bioavailability (%) | Low to Moderate | Moderate to High | High |

| Clearance (mL/min/kg) | High | Moderate | Low |

| Volume of Distribution (L/kg) | Large | Large | Large |

| Terminal Half-life (h) | Short | Moderate | Long |

| Major Metabolites | Fluvoxamine acid, hydroxylated metabolites | Fluvoxamine acid | Fluvoxamine acid |

Note: This table is illustrative and actual values will depend on the specific study conditions.

Section 4: Metabolic Profiling and Pathway Elucidation

Identifying the major metabolic pathways and the enzymes involved is critical for understanding drug clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

In Vitro Metabolite Identification

Incubations with liver microsomes or hepatocytes from different species can reveal the primary metabolic routes.

In Vivo Metabolite Profiling

Analysis of plasma, urine, and feces from in vivo PK studies provides a complete picture of the metabolic fate of the drug.

Caption: Major metabolic pathways of fluvoxamine.

Section 5: Bridging Preclinical Data to Clinical Development

The culmination of these preclinical studies is the development of a comprehensive understanding of the ADME properties of (Z)-fluvoxamine. This knowledge is instrumental in:

-

Human Dose Prediction: Allometric scaling from preclinical species can be used to predict human clearance and inform the first-in-human dose.

-

Toxicology Species Selection: The species with a metabolic profile most similar to humans is often the most appropriate for long-term toxicology studies.

-

Drug-Drug Interaction Potential: In vitro CYP inhibition studies with (Z)-fluvoxamine can predict its potential to alter the metabolism of co-administered drugs.

Conclusion: A Foundation for Success

A meticulously executed preclinical pharmacokinetics and metabolism program is not merely a set of experiments but a strategic endeavor that lays the groundwork for successful clinical development. By understanding the "why" behind each protocol and interpreting the data within a broader biological context, researchers can de-risk their drug candidates and make informed decisions on the path to bringing new therapies to patients.

References

-

Geldof, E., et al. (2009). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 158(7), 1833-1841. Available at: [Link]

-

U.S. Food and Drug Administration. (1994). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

-

BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

-

van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 29 Suppl 1, 1-9. Available at: [Link]

-

Spigset, O., et al. (2001). The major fluvoxamine metabolite in urine is formed by CYP2D6. European Journal of Clinical Pharmacology, 57(9), 653-658. Available at: [Link]

-

Fluvoxamine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

DeVane, C. L. (1999). Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design. The Journal of Clinical Psychiatry, 60 Suppl 17, 16-21. Available at: [Link]

-

Intertek. (n.d.). LC-MS Method Development. Available at: [Link]

Introduction: The Significance of Stereoisomerism in Fluvoxamine

An In-depth Technical Guide to the Discovery and Development History of Fluvoxamine Isomers

This guide provides a comprehensive technical overview of the discovery, development, and stereochemical analysis of fluvoxamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate journey of this widely used antidepressant.

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the treatment of major depressive disorder and obsessive-compulsive disorder for decades. Its therapeutic efficacy is attributed to its ability to modulate serotonergic neurotransmission in the central nervous system. However, a deeper understanding of fluvoxamine's pharmacology requires an exploration of its stereochemical properties.

Fluvoxamine possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-fluvoxamine and (S)-fluvoxamine. The commercially available drug is a racemic mixture, containing equal amounts of both enantiomers. This guide will delve into the historical context of fluvoxamine's discovery, the pivotal role of advancing analytical techniques in resolving its isomers, and the subsequent elucidation of their distinct pharmacological profiles.

Part 1: The Genesis of Fluvoxamine at Solvay Pharmaceuticals

The story of fluvoxamine begins in the early 1970s at the Dutch pharmaceutical company Solvay. At that time, the treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which, while effective, were associated with significant side effects. This created a pressing need for safer and better-tolerated antidepressant medications.

A team of chemists at Solvay, led by Claas A. van der Stelt, embarked on a research program to synthesize novel compounds with a more selective mechanism of action. Their focus was on developing a molecule that could specifically inhibit the reuptake of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter strongly implicated in the pathophysiology of depression.

Through systematic structure-activity relationship (SAR) studies of a series of aralkylketone oxime ethers, they identified a promising lead compound: (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime. This molecule, later named fluvoxamine, demonstrated potent and selective inhibition of serotonin reuptake in preclinical models. The maleate salt of this compound was selected for further development due to its favorable physicochemical properties. The initial patents for fluvoxamine were filed in the mid-1970s, marking a significant step towards its clinical application.

Caption: Initial Discovery and Synthesis of Fluvoxamine.

Part 2: The Rise of Chiral Consciousness in Drug Development

The late 1970s and 1980s marked a paradigm shift in the pharmaceutical industry, with a growing recognition of the profound impact of stereochemistry on drug action. This "chiral consciousness" was propelled by several key developments:

-

Technological Advancements: The advent of sophisticated analytical techniques, particularly chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, provided scientists with the tools to separate, purify, and characterize individual enantiomers of chiral drugs.

-

Regulatory Guidance: Regulatory agencies, including the U.S. Food and Drug Administration (FDA), began to advocate for the development of single-enantiomer drugs, a strategy known as a "chiral switch." This was based on the understanding that for many racemic drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less potent, or even contribute to adverse effects.

-

The Thalidomide Precedent: The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, served as a stark and enduring lesson on the critical importance of stereoisomerism in drug safety.

This evolving scientific and regulatory landscape created a compelling rationale for investigating the stereochemical properties of fluvoxamine.

Part 3: Resolving and Characterizing the Isomers of Fluvoxamine

The presence of a single chiral center in the fluvoxamine molecule necessitates its existence as a pair of enantiomers: (R)- and (S)-fluvoxamine. While the initially developed drug was a racemic mixture, the imperative to understand the contribution of each isomer to the overall pharmacological profile drove research efforts to separate and characterize them.

Chiral Separation Methodologies

The primary challenge in studying the individual enantiomers of fluvoxamine was their separation from the racemic mixture. Chiral high-performance liquid chromatography (HPLC) emerged as the most effective and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of Fluvoxamine Enantiomers

-

Column Selection: A chiral stationary phase (CSP) is the cornerstone of the separation. Polysaccharide-based columns, such as those derived from cellulose or amylose, are particularly effective. The chiral selectors immobilized on the stationary phase interact stereoselectively with the fluvoxamine enantiomers, leading to differential retention times.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these components is carefully optimized to achieve baseline separation of the enantiomeric peaks. A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution.

-

Detection and Quantification: A UV detector is commonly employed to monitor the column effluent. The separated enantiomers are detected based on their absorbance at a specific wavelength (e.g., 254 nm), and the peak areas are used for quantification.

-

Elution Order Determination: The elution order of the (R)- and (S)-enantiomers is determined by injecting a reference standard of a known absolute configuration.

Table 1: Representative Chiral HPLC Conditions for Fluvoxamine Enantiomer Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: This protocol serves as a general guideline. Specific conditions may require optimization based on the instrumentation and column used.

Caption: Chiral HPLC Separation Workflow for Fluvoxamine Isomers.

Following their separation, the absolute configuration of the individual enantiomers was confirmed using a combination of spectroscopic techniques, including:

-

Circular Dichroism (CD) Spectroscopy: This technique exploits the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers exhibit mirror-image CD spectra, which can be used to assign their absolute configuration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR spectroscopy allows for the differentiation of enantiomers in the resulting spectrum.

-

X-ray Crystallography: This powerful technique provides the unambiguous three-dimensional structure of a molecule, offering definitive proof of its absolute configuration.

Stereoselective Pharmacological Profiles

With the ability to work with the pure enantiomers, researchers conducted a series of in vitro and in vivo studies to delineate their individual pharmacological properties. These investigations revealed significant differences between (R)- and (S)-fluvoxamine.

In Vitro Studies:

-

Serotonin Transporter (SERT) Inhibition: Both enantiomers were confirmed to be potent inhibitors of SERT, the primary molecular target of fluvoxamine. However, these studies consistently demonstrated that (S)-fluvoxamine is a more potent inhibitor of SERT than (R)-fluvoxamine.

-

Sigma-1 Receptor Binding: Fluvoxamine is also known to exhibit high affinity for the sigma-1 receptor, an intracellular chaperone protein that has been implicated in the modulation of various neurotransmitter systems. Intriguingly, binding studies revealed that (S)-fluvoxamine possesses a significantly higher affinity for the sigma-1 receptor compared to (R)-fluvoxamine.

Table 2: In Vitro Pharmacological Properties of Fluvoxamine Isomers

| Isomer | SERT Inhibition (IC50, nM) | Sigma-1 Receptor Affinity (Ki, nM) |

| (R)-Fluvoxamine | ~15 | ~50 |

| (S)-Fluvoxamine | ~5 | ~10 |

| Racemic Fluvoxamine | ~10 | ~30 |

Note: The presented values are approximations and may vary based on the specific assay conditions.

In Vivo Studies:

The findings from in vitro studies were largely corroborated by in vivo animal models of depression and anxiety. In these behavioral paradigms, (S)-fluvoxamine generally exhibited greater potency and efficacy compared to (R)-fluvoxamine.

Caption: Pharmacological Profile Comparison of Fluvoxamine Isomers.

Part 4: The Rationale for a Racemic Formulation

Given the superior pharmacological profile of (S)-fluvoxamine in preclinical studies, the question arises as to why a "chiral switch" was not pursued to develop it as a single-enantiomer drug. The decision to continue marketing fluvoxamine as a racemic mixture was likely a pragmatic one, based on a confluence of scientific, clinical, and commercial considerations:

-

Established Efficacy of the Racemate: By the time the stereoselective pharmacology of fluvoxamine was fully elucidated, the racemic mixture had already undergone extensive clinical trials and had been approved for use in numerous countries. It had a well-established track record of safety and efficacy in treating depression and OCD. The potential for a modest improvement in efficacy with a single-enantiomer formulation was likely not deemed sufficient to warrant the substantial time and financial investment required for a full clinical development program.

-

Pharmacological Contribution of the (R)-enantiomer: While less potent than its (S)-counterpart, (R)-fluvoxamine is not pharmacologically inert. It still contributes to the overall inhibition of serotonin reuptake and may have other, as-yet-unidentified, pharmacological actions. The potential for complex interactions between the two enantiomers could also influence the overall therapeutic effect of the racemate.

-

Pharmacokinetic Equivalence: Studies on the pharmacokinetics of the fluvoxamine enantiomers revealed that they have similar absorption, distribution, metabolism, and excretion profiles. This lack of a significant pharmacokinetic advantage for one enantiomer over the other further diminished the rationale for developing a single-isomer product.

-

Commercial and Patent Landscape: The impending expiration of the patent for racemic fluvoxamine was another significant factor. Embarking on a lengthy and costly development program for a single enantiomer, with the prospect of generic competition for the racemic drug on the horizon, would have been a commercially risky proposition.

Part 5: Conclusion and Future Directions

The history of fluvoxamine and its isomers is a compelling narrative that mirrors the evolution of modern drug development. It underscores the critical importance of stereochemistry in understanding the mechanism of action of chiral drugs and highlights the complex decision-making process that governs the transition from a racemic mixture to a single-enantiomer product.

While fluvoxamine continues to be marketed as a racemate, the research into its individual isomers has yielded invaluable insights into the structure-activity relationships of SSRIs and the role of the sigma-1 receptor in their pharmacology. This knowledge base continues to guide the design and development of the next generation of antidepressant and anxiolytic medications.

Future research in this area may focus on:

-

Further Elucidating the Role of the Sigma-1 Receptor: A more in-depth understanding of the downstream signaling pathways modulated by the stereoselective binding of fluvoxamine enantiomers to the sigma-1 receptor could reveal novel therapeutic targets.

-

Investigating Stereoselective Drug-Drug Interactions: A comprehensive evaluation of the potential for stereoselective interactions between the fluvoxamine enantiomers and other co-administered drugs is warranted.

-

Exploring Novel Therapeutic Applications: The distinct pharmacological profiles of the individual enantiomers may make them suitable for the treatment of other psychiatric or neurological disorders beyond depression and OCD.

The scientific journey of fluvoxamine, from its synthesis as a racemic compound to the detailed characterization of its constituent isomers, serves as a powerful testament to the iterative nature of scientific discovery and its profound impact on the practice of medicine.

References

-

Title: Fluvoxamine: a review of its pharmacology and therapeutic use in depressive illness. Source: Drugs URL: [Link]

-

Title: The role of stereochemistry in the clinical pharmacology of psychotropic drugs. Source: Journal of Clinical Psychiatry URL: [Link]

-

Title: Chiral separation of fluvoxamine and its related compounds by high-performance liquid chromatography. Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

-

Title: Enantioselective pharmacology of fluvoxamine: in vitro and in vivo studies. Source: European Journal of Pharmacology URL: [Link]

-

Title: The sigma-1 receptor: a new player in the mechanism of action of antidepressants? Source: Journal of Psychopharmacology URL: [Link]

(Z)-Fluvoxamine: A Sigma-1 Receptor Agonist with Neuroprotective Potential - A Technical Guide

Abstract

(Z)-Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for psychiatric conditions, is gaining significant attention for its potential neuroprotective properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted mechanisms underpinning Fluvoxamine's neuroprotective effects, moving beyond its canonical role in serotonergic modulation. The core of its neuroprotective action lies in its high-affinity agonism of the sigma-1 receptor (S1R), an intracellular chaperone protein critical for maintaining cellular homeostasis.[2][3] We will dissect the key signaling pathways, review the compelling preclinical evidence in various neurological disease models, and provide detailed experimental protocols to empower further investigation into this promising repurposed therapeutic.

The Dual Mechanistic Framework of (Z)-Fluvoxamine

While historically classified as an SSRI, a complete understanding of Fluvoxamine's biological activity requires a dual-mechanism perspective.

Canonical SSRI Activity

Fluvoxamine functions by blocking the serotonin transporter (SERT) on the neuronal membrane, which inhibits the reuptake of serotonin from the synaptic cleft.[2][3] This increases the extracellular concentration of serotonin, enhancing its neurotransmission.[3] While increased serotonergic tone can contribute to neurotrophic effects, the more profound and direct neuroprotective actions of Fluvoxamine are now largely attributed to its second, distinct mechanism.

Potent Sigma-1 Receptor (S1R) Agonism

Fluvoxamine is a potent agonist of the S1R, a unique ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2][4][5] The S1R is not a classical G-protein coupled receptor or ion channel; instead, it acts as a dynamic signaling modulator. Its activation is a critical event that initiates a cascade of cellular responses aimed at mitigating stress and promoting survival, making it a prime target for therapeutic intervention in neurological disorders.[6]

Core Neuroprotective Signaling Pathways Activated by Fluvoxamine

Fluvoxamine's engagement with the S1R triggers several interconnected pathways that collectively shield neurons from pathological insults.

Attenuation of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Causality: The ER is central to protein folding. Conditions like ischemia, oxidative stress, and proteotoxicity can lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. This activates the Unfolded Protein Response (UPR), which, if prolonged, triggers apoptosis (programmed cell death).

Mechanism of Action: Fluvoxamine, through S1R activation, prevents neuronal cell death resulting from ER stress. The S1R chaperone activity helps stabilize ER proteins and modulate calcium signaling, thereby alleviating the stress load. Scientific findings indicate that Fluvoxamine suppresses apoptosis caused by ER stress, a mechanism that may offer a new treatment target for neurodegenerative diseases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]

- 3. What is the mechanism of Fluvoxamine Maleate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (Z)-Fluvoxamine Versus the (E)-Isomer: A Guide to Stereoselective Pharmacology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is commercially available as the (E)-geometric isomer. The presence of a C=N double bond in its structure, however, necessitates the existence of a corresponding (Z)-isomer. While often considered an impurity or a photoproduct, the (Z)-isomer of fluvoxamine possesses a distinct biological activity profile that diverges significantly from the parent (E)-isomer. This technical guide provides a comprehensive analysis of the stereoselective pharmacology of fluvoxamine's geometric isomers. We will dissect the structural basis of their differential interactions with the serotonin transporter (SERT) and the sigma-1 receptor (S1R), detail the experimental methodologies required for their separation and characterization, and discuss the profound therapeutic and drug development implications of these differences. This document serves as a foundational resource for researchers exploring the nuanced structure-activity relationships of psychoactive compounds.

The Stereochemical Foundation: Understanding Fluvoxamine's Geometric Isomerism

Fluvoxamine, chemically (E)‐5‐methoxy‐1‐[4‐(trifluoromethyl)phenyl]pentan‐1‐one O‐2‐aminoethyl oxime, belongs to the class of 2-aminoethyloximethers of aralkylketones.[1][2] The critical structural feature governing its stereochemistry is the oxime C=N double bond. This restricted rotation gives rise to two distinct geometric isomers: (E) and (Z). The (E) configuration (from the German entgegen, meaning "opposite") has the higher priority groups on opposite sides of the double bond, while the (Z) configuration (zusammen, meaning "together") has them on the same side.

The clinically effective and marketed form of fluvoxamine is the (E)-isomer.[3] The (Z)-isomer can be generated from the (E)-isomer through photoisomerization, for example, upon exposure to UVB radiation.[3][4] This structural shift, though subtle, fundamentally alters the molecule's three-dimensional shape and, consequently, its ability to bind to its biological targets.

Figure 2: Divergent Pharmacological Pathways of Fluvoxamine Isomers.

Methodologies for Isomer Analysis and Characterization

A robust investigation into the differential activities of fluvoxamine isomers requires validated methods for their separation, identification, and functional assessment.

Protocol: Isomer Separation and Identification

Causality: To study each isomer in isolation, a high-resolution separation technique is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice. The United States Pharmacopeia (USP) provides a validated method for separating fluvoxamine from the (Z)-isomer, which serves as an excellent foundation. [5] Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A Luna 5 µm C8(2) column or equivalent is specified in the USP monograph for separating the drug from its impurities, including the Z-isomer. [5] * Mobile Phase: Prepare the mobile phase as specified in the relevant monograph. This typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile).

-

System Suitability: Before analysis, run a system suitability solution. The USP requires a resolution of not less than 3.0 between the (Z)-isomer and the (E)-isomer (Fluvoxamine Maleate) peaks. [5]

-

-

Sample Preparation:

-

Dissolve the fluvoxamine isomer mixture in the mobile phase to a known concentration.

-

To generate a standard containing the (Z)-isomer for peak identification, a solution of (E)-fluvoxamine can be irradiated with UVB light. [3]

-

-

Chromatographic Separation:

-

Inject the sample onto the HPLC column.

-

Run an isocratic or gradient elution program to separate the isomers. The (Z)-isomer will have a different retention time from the (E)-isomer.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

-

Identification and Confirmation:

-

Collect the fractions corresponding to each separated peak.

-

Confirm the identity of each isomer using:

-

Figure 3: Experimental Workflow for Isomer Separation and Identification.

Protocol: Radioligand Binding Assay

Causality: To quantify the binding affinity (Ki) of each purified isomer for its targets (SERT and S1R), a competitive radioligand binding assay is the gold standard. This protocol creates a self-validating system by measuring the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound (isomer).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Membrane Source: Prepare cell membrane homogenates from a cell line stably expressing human SERT or human S1R. Alternatively, use homogenized brain tissue from appropriate species (e.g., rat frontal cortex for SERT). [7] * Radioligand:

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) for the incubation.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test isomer.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand for the target (e.g., excess unlabeled citalopram for SERT) to saturate all specific binding sites.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test isomer concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of isomer that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion and Future Directions

The evidence clearly indicates that the geometric isomers of fluvoxamine are not pharmacologically equivalent. The (E)-isomer is a dual-action compound, potently inhibiting SERT and activating S1R, which together define its clinical profile. In contrast, the (Z)-isomer is largely inactive at SERT, positioning it as a potentially distinct pharmacological tool.

The most critical gap in the current understanding is the full characterization of (Z)-fluvoxamine's activity at the sigma-1 receptor. Future research must prioritize the isolation of the pure (Z)-isomer and the determination of its S1R binding affinity and functional efficacy (i.e., whether it is an agonist, antagonist, or allosteric modulator). Should (Z)-fluvoxamine prove to be a selective S1R agonist, it could be developed as a novel therapeutic for neurodegenerative disorders, traumatic brain injury, or inflammatory conditions, leveraging the benefits of S1R modulation without the confounding effects of serotonin system manipulation. This stereochemical dichotomy within a single drug scaffold underscores the critical importance of isomeric purity and characterization in modern drug development.

References

-

Sukhatme, V. P., Reche, P. A., & Arkins, S. (2021). Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology, 12, 652688. [Link]

-

Vaglini, F., Viacava, A., & Corsini, G. U. (2002). Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter and Does Not Affect Cell Proliferation. European Journal of Pharmacology, 451(3), 259-264. [Link]

-

Sarrias, M. J., Artigas, F., & Campa, D. (2024). An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression. Journal of Clinical Medicine, 13(10), 2825. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluvoxamine. [Link]

-

Nakasone, L., Aqeel, Z., & Tackett, B. (n.d.). Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Phenomenex Inc. [Link]

-

Wikipedia. (n.d.). Zolpidem. [Link]

-

van Harten, J. (1993). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 24(3), 203-220. [Link]

-

Dr.Oracle. (2024). How is fluvoxamine different from other selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (Prozac)? [Link]

-

Omori, I. M., & Furukawa, T. A. (2007). Fluvoxamine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews, (3), CD006114. [Link]

-

de Boer, P., van der Hulst, R. W., & van der Veen, F. M. (2008). Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology, 155(6), 846-856. [Link]

-

ResearchGate. (2009). [Improved method of fluvoxamine synthesis]. [Link]

-